

# Synthesis of Phenylmalonic Acid Derivatives

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Phenallymal

CAS No.: 115-43-5

Cat. No.: S598575

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The following table summarizes two key synthetic procedures for diethyl phenylmalonate, a central derivative of phenylmalonic acid [1] [2].

Target Compound	Key Starting Material	Procedure Overview	Yield	Reference
<b>Diethyl phenylmalonate</b> (Ethyl phenylmalonate)   Ethyl phenylacetate & Ethyl oxalate   1. Formation of sodium phenyloxaloacetate intermediate in absolute ethanol. 2. Acid liberation of phenyloxaloacetic ester. 3. Thermal decarboxylation (175°C, 5-6 hrs, ~15 mm Hg). 4. Distillation (158-162°C/10 mm Hg).   80-85%   [1]     <b>Phenylmalonic acid</b>   Sodium phenylacetate   1. Create sodium phenyl dispersion in toluene. 2. Carbonation with CO <sub>2</sub> . 3. Acidification and esterification with ethanol/H <sub>2</sub> SO <sub>4</sub> . 4. Hydrolysis of diester to diacid.   --   [2]				

## Experimental Protocol: Synthesis of Diethyl Phenylmalonate

Here is a detailed methodology for the synthesis of diethyl phenylmalonate, adapted from the classic *Organic Syntheses* procedure [1].

### Materials

- **Reagents:** Absolute ethyl alcohol (500 mL), sodium metal (23 g, 1 gram atom), ethyl oxalate (146 g, 1 mol), ethyl phenylacetate (175 g, 1.06 mol), dry ether (800 mL), dilute sulfuric acid (29 mL conc. H<sub>2</sub>SO<sub>4</sub> in 500 mL water), anhydrous sodium sulfate.
- **Equipment:** 2-L three-necked flask, mercury-sealed stirrer, reflux condenser, dropping funnel, modified Claisen flask, Wood's metal bath or equivalent heating bath.

## Step-by-Step Procedure

- **Sodium Ethoxide Formation:** Place 500 mL of absolute ethyl alcohol in a 2-L three-necked flask fitted with a stirrer, condenser, and dropping funnel. Add 23 g of cleanly cut sodium in portions. Allow the sodium to dissolve completely.
- **Reaction with Ethyl Oxalate:** Cool the solution to approximately 60°C. With vigorous stirring, add 146 g of ethyl oxalate rapidly through the dropping funnel. Rinse with a small amount of absolute alcohol.
- **Reaction with Ethyl Phenylacetate:** Immediately add 175 g of ethyl phenylacetate. **Critical Note:** Discontinue stirring as soon as the addition is complete. Crystallization of the sodium derivative will begin within 4-6 minutes. At the first sign of crystallization, immediately transfer the contents of the flask to a large beaker.
- **Work-up of Sodium Salt:** Allow the solid paste to cool to room temperature. Stir thoroughly with 800 mL of dry ether. Collect the solid by suction filtration and wash it repeatedly with dry ether.
- **Acid Liberation:** Liberate the phenyloxaloacetic ester by stirring the sodium salt with the prepared dilute sulfuric acid. An almost colorless oil will separate.
- **Extraction and Drying:** Separate the oil. Extract the aqueous layer with three 100-mL portions of ether. Combine all ether extracts with the separated oil and dry over anhydrous sodium sulfate.
- **Solvent Removal:** Distill off the ether from the dried solution.
- **Thermal Decarboxylation:** Transfer the residual oil to a modified Claisen flask. Heat under reduced pressure (about 15 mm Hg) in a bath of Wood's metal. Gradually raise the bath temperature to 175°C and maintain until the evolution of carbon monoxide ceases (approximately 5-6 hours). *Note: Momentarily discontinue heating if a temporary pressure increase occurs.*
- **Purification:** Return any distilled oil to the flask. Distill the ethyl phenylmalonate under reduced pressure. Collect the fraction boiling at **158–162°C/10 mm Hg**. The expected yield is 189–201 g.

## Critical Notes for Reproducibility [1]

- The use of a **high grade of absolute alcohol** is essential for success.
- For optimal results, ensure reagents are dry and neutral by shaking ethyl oxalate and ethyl phenylacetate with anhydrous potassium carbonate followed by careful distillation prior to use.

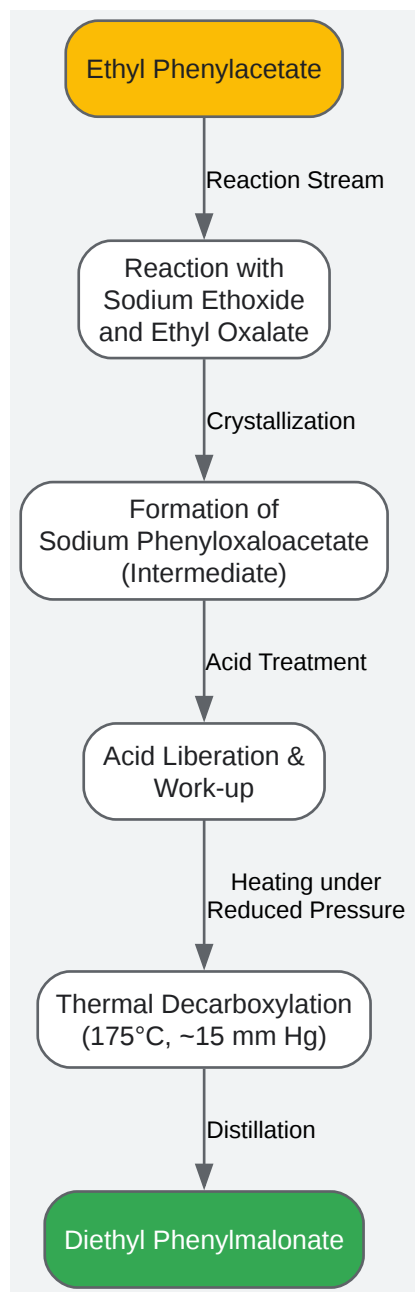
## Bioactivity and Analytical Context

Phenylmalonic acid derivatives have been identified as bioactive compounds. The table below summarizes antiplatelet activity data for a plant extract fraction containing phenylmalonic acid [3].

Sample	Concentration (µg/mL)	Antiplatelet Activity (% Inhibition)	Notes
MFFR (Methanol Fraction)	50	86.61%	Contains phenylmalonic acid, benzeneacetaldehyde, and salicylic acid as identified markers [3].
Aspirin (Standard Drug)	50	87.57%	Used as a positive control [3].
CFFR (Chloroform Fraction)	50	54.32%	Showed significantly lower activity [3].

## Workflow Diagram

The synthesis of diethyl phenylmalonate from ethyl phenylacetate involves a key decarboxylation step. The diagram below illustrates this general pathway.



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## Important Disclaimer and Recommendations

The information provided here pertains to **phenylmalonic acid** and its esters. The term "**Phenallymal**" was not found in the scientific literature accessed during this search.

For your ongoing research, I recommend:

- **Verifying the Compound Identity:** Please double-check the intended chemical structure and IUPAC name for "**Phenallymal**." It is possible this is a proprietary or outdated trade name.
- **Exploring Broader Databases:** You may find more specific information by searching specialized chemical databases (e.g., SciFinder, Reaxys) or patent literature using alternative nomenclature.

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## References

1. Malonic acid, phenyl-, diethyl ester [orgsyn.org]
2. US2881209A - Preparation of phenylmalonic acid [patents.google.com]
3. Ex Vivo Antiplatelet and Thrombolytic Activity of Bioactive ... [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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